REACTION_CXSMILES
|
O1CC1COC1C=CC=CC=1C#N.N1C2C(=CC=CC=2)C(CC(N)(C)C)=C1.[CH3:28][C:29]([N:41](CC(O)COC1C=CC=CC=1C#N)[CH2:42][CH:43]([OH:54])[CH2:44][O:45][C:46]1[CH:51]=[CH:50][CH:49]=[CH:48][C:47]=1[C:52]#[N:53])([CH3:40])[CH2:30][C:31]1[C:39]2[C:34](=[CH:35][CH:36]=[CH:37][CH:38]=2)[NH:33][CH:32]=1.[ClH:68]>CC(O)C.CO.CCO>[ClH:68].[OH:54][CH:43]([CH2:42][NH:41][C:29]([CH3:40])([CH3:28])[CH2:30][C:31]1[C:39]2[C:34](=[CH:35][CH:36]=[CH:37][CH:38]=2)[NH:33][CH:32]=1)[CH2:44][O:45][C:46]1[CH:51]=[CH:50][CH:49]=[CH:48][C:47]=1[C:52]#[N:53] |f:7.8|
|
Name
|
|
Quantity
|
18.3 g
|
Type
|
reactant
|
Smiles
|
O1C(COC2=C(C#N)C=CC=C2)C1
|
Name
|
|
Quantity
|
15.2 g
|
Type
|
reactant
|
Smiles
|
N1C=C(C2=CC=CC=C12)CC(C)(C)N
|
Name
|
1,1'-[[1,1-dimethyl-2-(1H-indol-3yl)ethyl]imino]bis[3-(2-cyanophenoxy)-2-propanol]
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CC1=CNC2=CC=CC=C12)(C)N(CC(COC1=C(C=CC=C1)C#N)O)CC(COC1=C(C=CC=C1)C#N)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
to precipitate
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then cooled
|
Type
|
CUSTOM
|
Details
|
the precipitate separated by filtration
|
Type
|
CUSTOM
|
Details
|
to give 24.8 g
|
Type
|
DISSOLUTION
|
Details
|
The crude solid was dissolved in 400 ml
|
Type
|
CUSTOM
|
Details
|
precipitated
|
Type
|
CUSTOM
|
Details
|
The by-product was collected on
|
Type
|
FILTRATION
|
Details
|
a filter
|
Type
|
CUSTOM
|
Details
|
air dried
|
Type
|
CUSTOM
|
Details
|
to give 2.2 g
|
Type
|
DISSOLUTION
|
Details
|
The residual solid was dissolved in 200 ml
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.OC(COC1=C(C#N)C=CC=C1)CNC(CC1=CNC2=CC=CC=C12)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |